Tert-butyl 3-aminooxetane-3-carboxylate
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Overview
Description
Tert-butyl 3-aminooxetane-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminooxetane-3-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent aza-Michael addition . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed on an industrial scale, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-aminooxetane-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxetane ring is prone to nucleophilic ring-opening reactions due to ring strain.
Amidation: Catalytic direct amidation reactions can be performed using tert-butyl acetate as the reaction solvent.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving mild bases and solvents like dichloromethane.
Amidation: Reagents such as B(OCH2CF3)3 and solvents like tert-butyl acetate are used.
Major Products:
Nucleophilic Substitution: Products typically include ring-opened derivatives with various functional groups.
Amidation: Products include amides formed from the reaction with amines.
Scientific Research Applications
Tert-butyl 3-aminooxetane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are explored for potential biological activities, including antiviral and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminooxetane-3-carboxylate involves its reactivity as an amphoteric molecule, bearing both nucleophilic and electrophilic sites . This dual reactivity allows it to participate in various chemical transformations, including annulation reactions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Another four-membered ring compound with similar reactivity.
Methyl 2-(oxetan-3-ylidene)acetate: A precursor in the synthesis of tert-butyl 3-aminooxetane-3-carboxylate.
Uniqueness: this compound is unique due to its oxetane ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 3-aminooxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(2,3)12-6(10)8(9)4-11-5-8/h4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMFKGGHGZFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935635-11-2 |
Source
|
Record name | tert-butyl 3-aminooxetane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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